molecular formula C21H24N4O B2624360 N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide CAS No. 1797573-67-1

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide

Cat. No.: B2624360
CAS No.: 1797573-67-1
M. Wt: 348.45
InChI Key: YTKADTQWOTVFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperidine and cyanopyridine intermediates. One common method involves the reaction of 3-cyanopyridine with piperidine under specific conditions to form the desired intermediate. This intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-5-6-16(2)19(12-15)21(26)24-14-17-7-10-25(11-8-17)20-18(13-22)4-3-9-23-20/h3-6,9,12,17H,7-8,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKADTQWOTVFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.